molecular formula C23H23N3O4S2 B319604 N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide

N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide

Cat. No.: B319604
M. Wt: 469.6 g/mol
InChI Key: IZYXYAOTBRXYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the sulfonyl intermediate: This involves the reaction of ethyl(phenyl)amine with a sulfonyl chloride derivative under controlled conditions to form the sulfonyl intermediate.

    Coupling with the phenylamine derivative: The sulfonyl intermediate is then reacted with a phenylamine derivative to form the desired compound.

    Introduction of the carbonothioyl group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carbonothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-{[methyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-methoxybenzamide
  • N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-ethoxybenzamide

Uniqueness

N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C23H23N3O4S2/c1-3-26(18-9-5-4-6-10-18)32(28,29)19-15-13-17(14-16-19)24-23(31)25-22(27)20-11-7-8-12-21(20)30-2/h4-16H,3H2,1-2H3,(H2,24,25,27,31)

InChI Key

IZYXYAOTBRXYTL-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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